
2-amino-3-(1H-indol-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1H-indol-6-yl)propanoic acid, often referred to as indole-3-propionic acid (IPA) or indole-3-propionic acid (IPA), is a naturally occurring, non-toxic compound found in many foods and plants. It is an important metabolite of the amino acid tryptophan, and is a major component of several gut bacteria. IPA has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and neuroprotective properties.
科学的研究の応用
2-amino-3-(1H-indol-6-yl)propanoic acid has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis, and to reduce oxidative stress in cells exposed to oxidative stressors. In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to protect neurons from oxidative damage and to reduce the risk of neurodegenerative diseases.
作用機序
The exact mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid is not yet fully understood. However, it has been suggested that 2-amino-3-(1H-indol-6-yl)propanoic acid may act by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal models, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce inflammation and oxidative stress, as well as to protect neurons from oxidative damage. In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce the risk of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The advantages of using 2-amino-3-(1H-indol-6-yl)propanoic acid in laboratory experiments include its low toxicity, its availability, and its ability to reduce inflammation and oxidative stress. The main limitation of using 2-amino-3-(1H-indol-6-yl)propanoic acid in laboratory experiments is that its exact mechanism of action is not yet fully understood.
将来の方向性
In the future, it is likely that more research will be conducted to further investigate the therapeutic potential of 2-amino-3-(1H-indol-6-yl)propanoic acid. In particular, further studies are needed to better understand the mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid, as well as to explore its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of 2-amino-3-(1H-indol-6-yl)propanoic acid as an antioxidant and to investigate its potential effects on other biochemical and physiological processes. Finally, further research is needed to explore the potential of 2-amino-3-(1H-indol-6-yl)propanoic acid as a dietary supplement and to investigate its potential effects on human health.
合成法
2-amino-3-(1H-indol-6-yl)propanoic acid can be synthesized from tryptophan using a variety of methods, including chemical and enzymatic approaches. Chemical synthesis involves the reaction of tryptophan with an acid, such as hydrochloric acid or sulfuric acid, to form 2-amino-3-(1H-indol-6-yl)propanoic acid. Enzymatic synthesis involves the use of enzymes, such as tryptophanase, to catalyze the conversion of tryptophan to 2-amino-3-(1H-indol-6-yl)propanoic acid.
特性
IUPAC Name |
2-amino-3-(1H-indol-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-1-2-8-3-4-13-10(8)6-7/h1-4,6,9,13H,5,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGLYKVUKDXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-indol-6-ylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


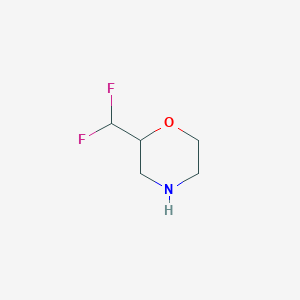
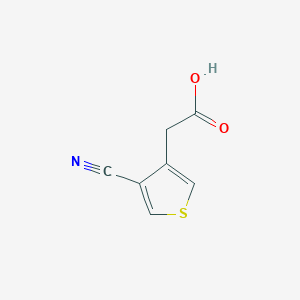
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
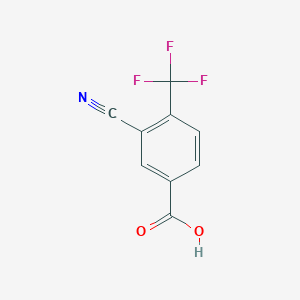
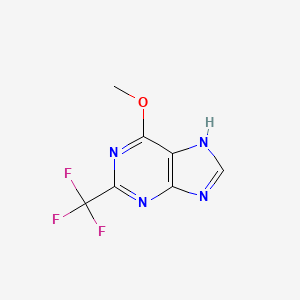
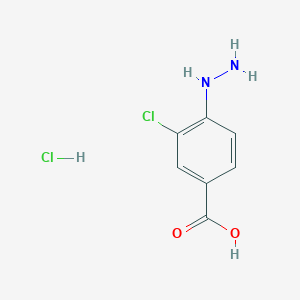
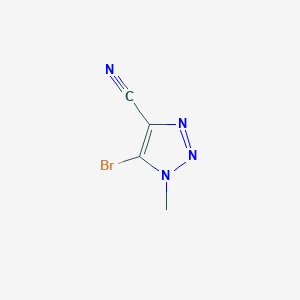
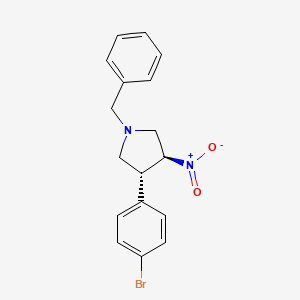
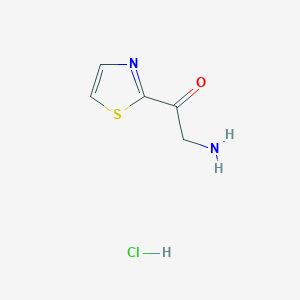

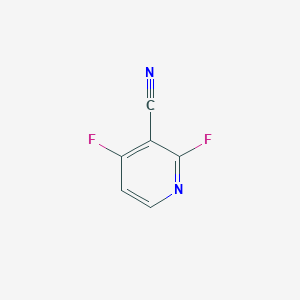

![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)